4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Description
4-((1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a structurally complex heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a cyclopropyl group at position 1, a methyl group at position 6, and a 4-azetidinyloxy moiety at position 4. The azetidine ring is further functionalized with a 5-bromofuran-2-carbonyl group. This compound combines multiple pharmacophoric elements:
- Pyridin-2(1H)-one: A nitrogen-containing heterocycle associated with diverse biological activities, including antimicrobial, antioxidant, and CNS modulation .
- 5-Bromofuran: A halogenated heteroaromatic group that may improve lipophilicity and facilitate halogen-bonding interactions with biological targets.
- Cyclopropyl: A strained cycloalkane that could reduce oxidative metabolism, improving pharmacokinetic profiles.
Properties
IUPAC Name |
4-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-10-6-12(7-16(21)20(10)11-2-3-11)23-13-8-19(9-13)17(22)14-4-5-15(18)24-14/h4-7,11,13H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZUTEPQRAVTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Azetidine Formation: The azetidine ring is synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling Reaction: The 5-bromofuran-2-carbonyl group is coupled with the azetidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Pyridinone Synthesis: The cyclopropyl and methyl groups are introduced into the pyridinone ring through a series of alkylation and cyclization reactions.
Final Assembly: The final compound is assembled by linking the azetidine-furan moiety with the cyclopropyl-methylpyridinone core through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Coupling Reactions: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
Potential as a COX-2 Inhibitor
Recent studies have highlighted the compound's potential as a cyclooxygenase-2 (COX-2) inhibitor. Molecular docking studies suggest that it exhibits a strong binding affinity to the COX-2 protein, indicating its potential role in anti-inflammatory therapies. The binding interactions involve hydrogen bonding and hydrophobic contacts, making it a candidate for further optimization in drug development .
Antitumor Activity
Research into related compounds has demonstrated that derivatives of furan carboxamides exhibit significant antitumor properties. The structural features of 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one may contribute to similar biological activities, warranting investigation into its efficacy against various cancer cell lines .
Antimicrobial Properties
Compounds containing furan moieties have been reported to possess antimicrobial activities. Given the structural similarity of this compound to known antimicrobial agents, it is hypothesized that this compound may also exhibit similar effects against bacterial and fungal pathogens .
Case Study 1: Synthesis and Characterization
A recent study synthesized a related compound, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, utilizing various reaction conditions that could be adapted for synthesizing this compound. The synthesis involved the reaction of 5-bromofuran with isoniazid under catalytic conditions, yielding a product with confirmed structural integrity through NMR and mass spectrometry techniques .
Case Study 2: Molecular Docking Studies
Molecular docking studies performed on similar compounds have provided insights into binding affinities and interaction modes with target proteins like COX-2. For instance, the binding affinity of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide was found to be −7.89 kcal/mol, suggesting that the structural modifications seen in this compound may yield comparable or improved binding characteristics, thus enhancing its therapeutic potential .
Mechanism of Action
The mechanism of action of 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural analogs of the target compound share the pyridin-2(1H)-one core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Structural and Functional Group Analysis
Key Findings :
- Halogenation Impact : Bromine substitution (e.g., bromophenyl or bromofuran) correlates with enhanced antioxidant activity, likely due to increased electron-withdrawing effects and lipophilicity .
- Azetidine vs. Phenyl Rings : The azetidine group in the target compound may improve metabolic stability compared to phenyl-substituted analogs, though this requires experimental validation.
- Methoxy vs. Methyl Groups : Methoxy groups in position 4 reduce antioxidant efficacy compared to methyl or brominated substituents, possibly due to steric or electronic effects .
ADMET and Molecular Docking
- Antibacterial Activity : Pyridin-2(1H)-one derivatives with brominated substituents show moderate inhibition against S. aureus and E. coli, suggesting the target compound may share similar mechanisms .
- Docking Insights : Analogous compounds exhibit strong binding affinities (-7.5 to -8.2 kcal/mol) in docking studies, likely via interactions with bacterial enzymes or antioxidant targets. The bromofuran group in the target compound could enhance binding through halogen bonds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, and what critical parameters influence reaction yields?
- Methodological Answer :
-
Step 1 : Coupling of the azetidine-3-ol derivative with 5-bromofuran-2-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, nitrogen atmosphere) to form the azetidin-3-yl intermediate.
-
Step 2 : Etherification of the azetidine intermediate with 1-cyclopropyl-6-methylpyridin-2(1H)-one under Mitsunobu conditions (e.g., DIAD, PPh₃, THF, reflux) .
-
Critical Parameters :
-
Temperature control during acylations to avoid side reactions.
-
Use of anhydrous solvents and inert gas to prevent hydrolysis of reactive intermediates.
-
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final compound .
- Data Table : Example Reaction Optimization
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | 5-Bromofuran-2-carbonyl chloride, DCM, 0°C | 72 | 95% |
| Etherification | DIAD, PPh₃, THF, reflux | 65 | 92% |
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for CH₂O), furan carbonyl (δ 160–170 ppm), and pyridin-2-one moiety (δ 6.0–7.5 ppm for aromatic protons) .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₀BrN₂O₄ requires m/z 435.0521) .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s antimicrobial properties?
- Methodological Answer :
-
Step 1 : Synthesize analogs with modifications to the bromofuran (e.g., halogen substitution) or pyridin-2-one (e.g., methyl group replacement) .
-
Step 2 : Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using broth microdilution assays (MIC determination) .
-
Step 3 : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity using multivariate regression analysis .
- Data Table : Hypothetical SAR Findings
| Analog | Substituent | MIC (µg/mL) S. aureus | LogP |
|---|---|---|---|
| Parent | Br, CH₃ | 8.5 | 2.1 |
| Analog A | Cl, CF₃ | 3.2 | 2.8 |
| Analog B | H, CH₃ | >64 | 1.9 |
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
-
Phase 1 (Abiotic) : Evaluate hydrolysis/photolysis rates under varying pH (4–9) and UV light (λ = 254 nm) using HPLC-UV to monitor degradation .
-
Phase 2 (Biotic) : Test microbial degradation in soil/water matrices via LC-MS/MS to identify metabolites .
-
Phase 3 (Toxicity) : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
- Data Table : Environmental Persistence
| Condition | Half-life (Days) | Major Metabolite |
|---|---|---|
| pH 7, 25°C | 12.3 | 5-Bromofuran-2-carboxylic acid |
| UV light | 2.1 | Pyridin-2-one fragment |
Q. How can contradictions between computational docking predictions and in vitro kinase inhibition data be resolved?
- Methodological Answer :
- Step 1 : Validate docking models using co-crystallized ligands (e.g., PDB: 66P) and adjust force fields for halogen bonding .
- Step 2 : Perform kinetic assays (e.g., ADP-Glo™) to measure IC₅₀ values under physiological ATP concentrations .
- Step 3 : Use molecular dynamics simulations (e.g., AMBER) to assess protein flexibility and ligand binding stability .
Key Considerations for Researchers
- Data Contradiction Analysis : Cross-validate bioassay results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Theoretical Frameworks : Link SAR studies to conceptual models like Hammett/Taft relationships or QSAR .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay variability in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
